Methyl 4-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the sulfanyl group: This can be done through a thiolation reaction, where a sulfur-containing reagent is used.
Acetamido group addition: This step involves the formation of an amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of pyrazolo[1,5-a]pyrazine derivatives.
Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrazolo[1,5-a]pyrazine systems.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which methyl 4-(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pyrazolo[1,5-a]pyrazine core is known to interact with various biological targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their biological activity.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core, known for their potential medicinal applications.
Indole Derivatives: These compounds also feature a fused ring system and have diverse biological activities.
Uniqueness
Methyl 4-(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is unique due to the specific combination of functional groups and the pyrazolo[1,5-a]pyrazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H17ClN4O3S |
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Molecular Weight |
452.9 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C22H17ClN4O3S/c1-30-22(29)15-4-8-17(9-5-15)25-20(28)13-31-21-19-12-18(26-27(19)11-10-24-21)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3,(H,25,28) |
InChI Key |
ZGMNMVRQIJXERU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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